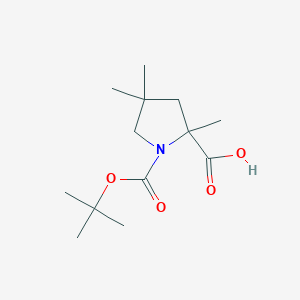
1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is acid-labile and can be removed under specific conditions.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid typically involves the reaction of 2,4,4-trimethylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
Analyse Chemischer Reaktionen
1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This reaction yields the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a protecting group for amines, facilitating the synthesis of complex molecules by preventing side reactions.
Peptide Synthesis: The compound is used in the synthesis of peptides, where the Boc group protects the amine functionality during the coupling of amino acids.
Pharmaceuticals: It is employed in the development of pharmaceutical compounds, where protecting groups are essential for the stepwise synthesis of drug molecules.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid involves the formation and cleavage of the Boc group. The Boc group is added to amines under basic conditions, forming a carbamate linkage. The removal of the Boc group occurs under acidic conditions, where the tert-butyl cation is eliminated, resulting in the formation of the free amine .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid is similar to other Boc-protected compounds, such as:
1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Another Boc-protected amino acid used in organic synthesis.
tert-Butoxycarbonyl-protected glycosides: Used in carbohydrate chemistry for selective functionalization.
The uniqueness of this compound lies in its specific structure, which provides steric hindrance and stability, making it particularly useful in the synthesis of sterically demanding molecules.
Eigenschaften
IUPAC Name |
2,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-12(4,5)7-13(14,6)9(15)16/h7-8H2,1-6H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXQZEQKNNNNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















